molecular formula C14H14ClN5 B3038283 3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 849910-65-2

3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3038283
CAS No.: 849910-65-2
M. Wt: 287.75 g/mol
InChI Key: CDTNUURKKPMORY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinyl group, and two methyl groups attached to the pyrazolo[1,5-a]pyrimidine core

Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate cell cycle progression. The compound interacts with CDK2/cyclin A2, leading to the inhibition of their enzymatic activity . This interaction is characterized by the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme, thereby preventing substrate binding and subsequent phosphorylation events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) by altering cell cycle progression and promoting programmed cell death . The compound influences cell signaling pathways, including the inhibition of CDK2, which leads to cell cycle arrest at the G1 phase . Additionally, it affects gene expression by modulating the transcription of genes involved in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with residues such as Leu83, which are essential for its inhibitory activity . This binding prevents the phosphorylation of target proteins required for cell cycle progression. Furthermore, the compound induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . These molecular interactions highlight the compound’s potential as a therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its pro-apoptotic activity in cancer cells over extended periods . The efficacy may decrease due to gradual degradation, necessitating proper storage conditions to preserve its activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal therapeutic dose that maximizes efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can either be excreted or further processed by conjugation reactions . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This distribution pattern is crucial for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It targets specific compartments within the cell, such as the mitochondria, where it induces apoptosis by promoting the release of cytochrome c . Additionally, the compound’s localization in the nucleus allows it to interact with nuclear proteins and influence gene expression . Post-translational modifications and targeting signals play a role in directing the compound to these specific subcellular locations .

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The synthesis begins with the preparation of a pyrazole intermediate. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate is then subjected to cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Condensation: The hydrazinyl group can participate in condensation reactions with carbonyl compounds, leading to the formation of hydrazones or hydrazides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in various biological pathways, making it a candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that it exhibits cytotoxic activity against certain cancer cell lines.

    Industry: In the industrial sector, the compound is used in the development of new agrochemicals and pharmaceuticals. Its unique structure allows for the design of novel compounds with improved efficacy and safety profiles.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substitution patterns on the pyrazole and pyrimidine rings. They have been studied for their potential as kinase inhibitors and anticancer agents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds contain an additional triazole ring fused to the pyrazolo[1,5-a]pyrimidine core. They have shown promise as cyclin-dependent kinase (CDK) inhibitors with potent anticancer activity.

    Indole derivatives: Although structurally different, indole derivatives share some biological activities with pyrazolo[1,5-a]pyrimidine compounds. They are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c1-8-7-12(18-16)20-14(17-8)13(9(2)19-20)10-3-5-11(15)6-4-10/h3-7,18H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTNUURKKPMORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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